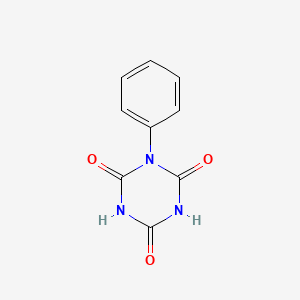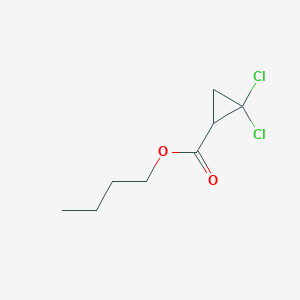
Butyl 2,2-dichlorocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.
Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.
Aplicaciones Científicas De Investigación
Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 2,2-dichlorocyclopropane-1-carboxylate
- Butyl 2,2-dichlorocyclopropane-2-carboxylate
- Butyl 2,2-dichlorocyclopropane-3-carboxylate
Uniqueness
Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5398-73-2 |
|---|---|
Fórmula molecular |
C8H12Cl2O2 |
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
butyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 |
Clave InChI |
VYRWTRCVUHZCOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
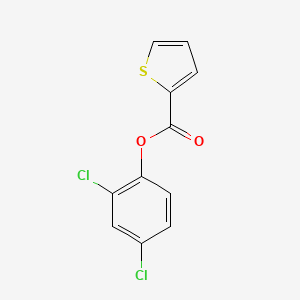
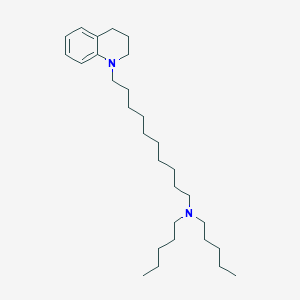
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
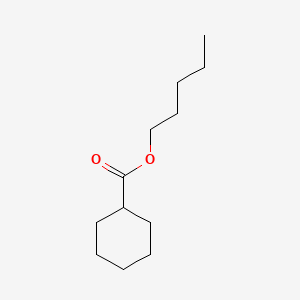

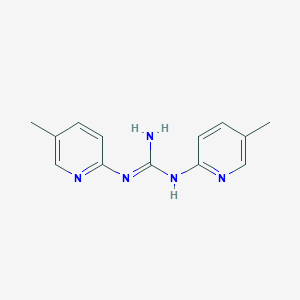


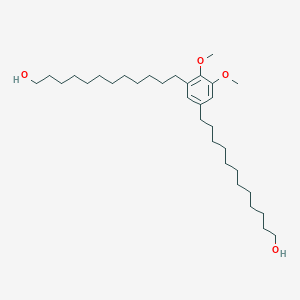
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
